molecular formula C27H24N4O5 B2750599 7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207014-29-6

7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2750599
CAS No.: 1207014-29-6
M. Wt: 484.512
InChI Key: KVZZMKUZSYAKLV-UHFFFAOYSA-N
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Description

7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O5 and its molecular weight is 484.512. The purity is usually 95%.
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Biological Activity

The compound 7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a novel quinazoline derivative that has garnered attention for its potential biological activities. This complex organic molecule features a quinazoline core structure along with an oxadiazole ring and various aromatic substituents, which contribute to its pharmacological properties. The molecular formula is C27H24N4O5C_{27}H_{24}N_{4}O_{5}, with a molecular weight of approximately 472.5 g/mol .

Chemical Structure and Properties

The structural uniqueness of this compound allows it to interact with various biological targets. The presence of the oxadiazole ring is particularly significant as it may enhance the compound's ability to inhibit multiple targets involved in cancer progression .

Antiproliferative Properties

Research indicates that derivatives of quinazoline compounds exhibit significant antiproliferative activities, particularly against cancer cell lines. The incorporation of the oxadiazole ring in this compound suggests potential multitargeted inhibition properties that may be beneficial in cancer treatment . A study demonstrated that various quinazoline derivatives showed promising results as antiproliferative agents against different cancer cell lines, indicating that modifications to the core structure can enhance efficacy .

Antimicrobial Activity

In addition to anticancer properties, quinazoline derivatives have also been evaluated for their antimicrobial activities. A study reported the synthesis and biological evaluation of several quinazoline-2,4(1H,3H)-dione derivatives against Gram-positive and Gram-negative bacteria. Compounds similar to This compound exhibited moderate activity against strains such as Staphylococcus aureus and Escherichia coli .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors involved in cellular pathways related to tumor growth and proliferation. The oxadiazole moiety may facilitate binding to these targets due to its electron-withdrawing properties, enhancing the overall activity of the compound .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of quinazoline derivatives:

  • Anticancer Activity : A series of quinazoline derivatives were synthesized and tested for their antiproliferative effects on various cancer cell lines. The results indicated that modifications at specific positions on the quinazoline scaffold significantly affected their potency .
  • Antimicrobial Evaluation : In a comparative study against standard drugs, certain derivatives showed broad-spectrum antimicrobial activity. For instance, compounds with oxadiazole rings demonstrated enhanced activity against Candida albicans, surpassing traditional antibiotics like ampicillin .

Data Summary

The following table summarizes key findings regarding the biological activity of related quinazoline derivatives:

CompoundActivity TypeTarget OrganismsInhibition Zone (mm)MIC (mg/mL)
Compound 13AntimicrobialStaphylococcus aureus965
Compound 15AntimicrobialEscherichia coli1575
Compound IIIAntiproliferativeVarious Cancer Cell LinesNot specifiedNot specified
Compound 14aAntimicrobialCandida albicans1180

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antiproliferative properties. The presence of the oxadiazole ring in this compound suggests potential multitargeted inhibition properties beneficial for cancer treatment.

  • Mechanism of Action :
    • The compound may interact with specific molecular targets such as enzymes and receptors involved in tumor growth.
    • It could modulate various cellular pathways that contribute to cancer proliferation .
  • Synthesis and Derivatives :
    • The synthesis typically involves multiple steps allowing for the modification of substituents to enhance biological activity against specific cancer types .
    • Various derivatives have been synthesized, showing promising results in inhibiting cancer cell lines.

Antimicrobial Activity

The compound's structural components may also contribute to its effectiveness as an antimicrobial agent.

  • Antibacterial Studies :
    • A series of quinazoline derivatives have been evaluated for their antibacterial activities against Gram-positive and Gram-negative bacteria.
    • Some derivatives showed moderate to significant activity compared to standard antibacterial drugs like ampicillin .
  • Case Studies :
    • In one study, compounds derived from quinazoline-2,4(1H,3H)-dione demonstrated broad-spectrum antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .

Comparative Analysis of Biological Activities

CompoundAnticancer ActivityAntimicrobial ActivityNotes
7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dioneSignificant potential as antiproliferative agentModerate activity against Gram-positive/negative bacteriaStructure allows for modifications to enhance efficacy
Quinazoline Derivative AHigh efficacy against specific cancer cell linesBroad-spectrum activity notedTargeted modifications improved outcomes
Quinazoline Derivative BModerate efficacyNotable activity against resistant strainsHighlights potential for overcoming resistance

Properties

CAS No.

1207014-29-6

Molecular Formula

C27H24N4O5

Molecular Weight

484.512

IUPAC Name

3-[(4-methoxyphenyl)methyl]-7-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C27H24N4O5/c1-16(2)35-21-11-6-18(7-12-21)24-29-25(36-30-24)19-8-13-22-23(14-19)28-27(33)31(26(22)32)15-17-4-9-20(34-3)10-5-17/h4-14,16H,15H2,1-3H3,(H,28,33)

InChI Key

KVZZMKUZSYAKLV-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)OC

solubility

not available

Origin of Product

United States

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